molecular formula C18H15BrN2O3S2 B2783739 N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898434-15-6

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

カタログ番号 B2783739
CAS番号: 898434-15-6
分子量: 451.35
InChIキー: HJKOLAVMVBBGGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer drug. BPTES is a selective inhibitor of glutaminase, an enzyme that is essential for cancer cell proliferation.

詳細な合成法

Design of the Synthesis Pathway
The synthesis pathway for N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves the synthesis of the intermediate compounds, which are then used to synthesize the final product. The key steps in the synthesis pathway include the synthesis of 4-bromobenzaldehyde, 4-bromophenylacetic acid, and 2-aminothiazole, which are then used to synthesize the final product.

Starting Materials
4-bromobenzaldehyde, 4-bromophenylacetic acid, 2-aminothiazole, ethylsulfonyl chloride, sodium hydroxide, acetic anhydride, triethylamine, N,N-dimethylformamide, dichloromethane, diethyl ether, wate

Reaction
Synthesis of 4-bromobenzaldehyde: 4-bromotoluene is oxidized using potassium permanganate to form 4-bromobenzaldehyde., Synthesis of 4-bromophenylacetic acid: 4-bromobenzaldehyde is reacted with malonic acid in the presence of acetic anhydride and triethylamine to form 4-bromophenylacetic acid., Synthesis of 2-aminothiazole: 2-aminothiophenol is reacted with ammonium thiocyanate in the presence of sodium hydroxide to form 2-aminothiazole., Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide: 4-bromophenylacetic acid is reacted with thionyl chloride to form 4-bromophenylacetyl chloride, which is then reacted with 2-aminothiazole in the presence of triethylamine to form N-(4-(4-bromophenyl)thiazol-2-yl)acetamide. Ethylsulfonyl chloride is then reacted with N-(4-(4-bromophenyl)thiazol-2-yl)acetamide in the presence of triethylamine and N,N-dimethylformamide to form N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)acetamide, which is then hydrolyzed using sodium hydroxide to form N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide.

作用機序

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. Cancer cells rely heavily on glutamine metabolism to produce energy and biosynthetic intermediates. By inhibiting glutaminase, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide disrupts this metabolic pathway and reduces cancer cell proliferation.

生化学的および生理学的効果

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to reduce cancer cell migration and invasion. N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has also been shown to reduce tumor growth in animal models.

実験室実験の利点と制限

One advantage of using N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide in lab experiments is its selectivity for glutaminase. This allows for specific inhibition of this enzyme without affecting other metabolic pathways. However, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has a relatively low potency, which can make it difficult to achieve complete inhibition of glutaminase. Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.

将来の方向性

There are several future directions for research on N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide. One direction is the development of more potent analogs of N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide. Another direction is the investigation of the combination of N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide with other chemotherapeutic agents. Additionally, the role of glutaminase in other diseases, such as neurodegenerative disorders, is an area of active research. Overall, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has shown great potential as an anticancer drug, and further research on this molecule is warranted.
Conclusion
In conclusion, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a small molecule inhibitor that selectively targets glutaminase, an enzyme that is essential for cancer cell proliferation. N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been extensively studied for its potential as an anticancer drug, and has shown promising results in reducing cancer cell proliferation and tumor growth. While there are limitations to using N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide in lab experiments, its selectivity for glutaminase makes it a valuable tool in investigating the role of this enzyme in cancer metabolism. Future research on N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide and its analogs has the potential to lead to the development of new and effective cancer therapies.

科学的研究の応用

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been extensively studied for its potential as an anticancer drug. Glutaminase plays a crucial role in cancer cell metabolism, and inhibiting this enzyme has been shown to reduce cancer cell proliferation. N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to enhance the efficacy of other chemotherapeutic agents.

特性

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S2/c1-2-26(23,24)15-5-3-4-13(10-15)17(22)21-18-20-16(11-25-18)12-6-8-14(19)9-7-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKOLAVMVBBGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。